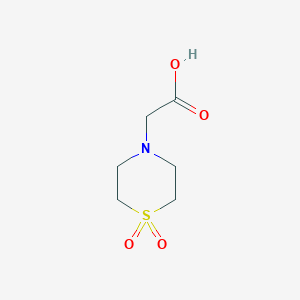

(1,1-Dioxidothiomorpholin-4-yl)acetic acid

描述

Significance of Sulfur-Containing Heterocycles in Medicinal Chemistry

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. bohrium.comnih.gov The inclusion of a sulfur atom in a heterocyclic ring can impart unique physicochemical properties to a molecule, influencing its biological activity. tandfonline.com These compounds are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. nih.govresearchgate.net

The oxidation state of the sulfur atom is a critical determinant of the molecule's properties. tandfonline.com In the case of the thiomorpholine-1,1-dioxide scaffold, the sulfone group (SO2) significantly impacts the molecule's polarity, hydrogen bonding capacity, and metabolic stability. This makes it a valuable component in the design of new therapeutic agents. nbinno.comtandfonline.com The thiomorpholine (B91149) scaffold and its derivatives have been investigated for a range of biological activities, including as retinal protectors, antitubercular agents, and DPP-IV inhibitors for type 2 diabetes. jchemrev.comjchemrev.com

Role of Carboxylic Acid Moieties in Biologically Active Compounds

The carboxylic acid group is a fundamental functional group frequently found in a vast number of pharmaceuticals. nih.gov Its presence can significantly influence a drug's pharmacokinetic and pharmacodynamic properties. numberanalytics.com The ability of the carboxyl group to ionize at physiological pH enhances water solubility and allows it to form strong hydrogen bonds and ionic interactions with biological targets like enzymes and receptors. numberanalytics.comresearchgate.net

However, the presence of a carboxylic acid can also present challenges, such as limited ability to cross biological membranes and potential metabolic instability or toxicity. nih.govresearchgate.net Medicinal chemists often utilize this group strategically to anchor a molecule to its target or to fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.comwiley-vch.de

Overview of (1,1-Dioxidothiomorpholin-4-yl)acetic acid as a Research Subject

This compound combines the key features of both the thiomorpholine-1,1-dioxide scaffold and the carboxylic acid moiety. This combination makes it a noteworthy compound for chemical synthesis and drug design. The thiomorpholine-1,1-dioxide core provides a stable, polar, and three-dimensional structure, while the N-acetic acid arm offers a crucial point for interaction or further chemical modification. nbinno.comresearchgate.net

While extensive research on the specific biological activities of this compound itself is not widely published, its primary role appears to be as a versatile intermediate or building block. synhet.commedchemexpress.com Chemical suppliers list it for use in medicinal chemistry, organic synthesis, and as a research chemical, highlighting its utility in the creation of more complex molecules. synhet.com Its structure suggests potential applications in the development of novel therapeutics, leveraging the established biological relevance of both sulfur-containing heterocycles and carboxylic acids.

Compound Data

Below are tables detailing the properties of the subject compound and a list of related chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(1,1-Dioxo-1,4-thiazinan-4-yl)acetic acid | synhet.com |

| CAS Number | 155480-08-3 | synhet.com |

| Molecular Formula | C₆H₁₁NO₄S | sigmaaldrich.com |

| Molecular Weight | 193.22 g/mol | N/A |

| SMILES String | O=C(O)CN1CCS(=O)(=O)CC1 | synhet.com |

| PubChem CID | 2806236 | synhet.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c8-6(9)5-7-1-3-12(10,11)4-2-7/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEABBIBOUBCOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384486 | |

| Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155480-08-3 | |

| Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,1 Dioxidothiomorpholin 4 Yl Acetic Acid and Its Derivatives

Established Synthetic Routes to the Thiomorpholine-1,1-dioxide Core

The synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid fundamentally relies on the construction of the thiomorpholine-1,1-dioxide ring system. This core structure is typically prepared through a sequence of reactions starting from simpler, commercially available precursors.

Oxidation of Thiomorpholine (B91149) to Thiomorpholine-1,1-dioxide

A key step in the synthesis is the oxidation of the sulfur atom in the thiomorpholine ring to form the corresponding sulfone, thiomorpholine-1,1-dioxide. medchemexpress.comthermofisher.comoakwoodchemical.com This transformation is crucial as it imparts different physicochemical properties to the molecule compared to its unoxidized counterpart.

A common method for this oxidation involves the use of strong oxidizing agents. For instance, a patent describes a method where a protected thiomorpholine derivative is oxidized using potassium permanganate. google.com This approach involves the careful, portion-wise addition of the oxidant to control the reaction temperature and ensure a complete and safe reaction. google.com The resulting protected thiomorpholine-1,1-dioxide can then be deprotected to yield the desired core structure. google.com

Table 1: Oxidation of Thiomorpholine Derivatives

| Starting Material | Oxidizing Agent | Key Conditions | Product | Reference |

|---|

Introduction of the Acetate (B1210297) Side Chain via Nucleophilic Substitution Reactions

Once the thiomorpholine-1,1-dioxide core is obtained, the acetic acid side chain is introduced. This is typically achieved through a nucleophilic substitution reaction where the secondary amine of the thiomorpholine-1,1-dioxide acts as a nucleophile.

The nitrogen atom of thiomorpholine-1,1-dioxide attacks an electrophilic two-carbon synthon, most commonly an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. This reaction, often carried out in the presence of a base to neutralize the formed hydrohalic acid, results in the formation of an ester of this compound.

Esterification Methods for this compound Esters

The synthesis of various ester derivatives of this compound can be achieved through several esterification methods. medcraveonline.com The classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used technique. masterorganicchemistry.comathabascau.ca To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Alternative methods for esterification that can be applied include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is particularly useful for more sensitive substrates or when milder reaction conditions are required. researchgate.net

Table 2: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Coupling Agent | Product Type | Reference |

|---|---|---|---|---|

| Acetic Acid | Isoamyl Alcohol | Expandable Graphite | Isoamyl Acetate | researchgate.net |

| Carboxylic Acids | Alcohols | Silica Chloride | Esters | organic-chemistry.org |

Hydrolysis of Ester Precursors to this compound

The final step to obtain this compound is the hydrolysis of its corresponding ester precursor. This transformation can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is achieved by treating the ester with an excess of water in the presence of a strong acid. masterorganicchemistry.com Alternatively, base-mediated hydrolysis, also known as saponification, is a common and often irreversible method. This involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt and yield the final carboxylic acid. A patent describes the hydrolysis of a protected thiomorpholine-1,1-dioxide derivative under acidic conditions using concentrated hydrochloric acid to yield the hydrochloride salt of the desired product. google.com

Derivatization Strategies for Structural Modification

The structural framework of this compound offers opportunities for further chemical modifications to explore structure-activity relationships and develop new compounds with tailored properties.

Modifications at the Acetate Moiety

The carboxylic acid group of the acetate moiety is a prime site for derivatization. Standard carboxylic acid chemistry can be employed to transform it into a variety of functional groups. For instance, the carboxylic acid can be converted into amides by reacting it with various primary or secondary amines in the presence of a suitable coupling agent. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Furthermore, the α-carbon of the acetate moiety could potentially be a site for functionalization, although this would require more specific synthetic strategies to achieve selective reactions at this position.

Substituent Effects on the Thiomorpholine Ring

The introduction of substituents onto the thiomorpholine ring can significantly influence the physical properties and reactivity of this compound derivatives. While extensive research specifically on this parent compound is limited, general principles of heterocyclic chemistry and studies on related structures provide valuable insights.

The electronic nature of substituents, whether electron-donating or electron-withdrawing, plays a crucial role in the reactivity of the thiomorpholine ring. For example, N-aryl-substituted thiomorpholinone acids, which are structurally related to the target compound, react significantly faster than their N-alkyl counterparts in certain deconstruction reactions. researchgate.net This suggests that the electronic properties of the group attached to the nitrogen atom can have a profound effect on the reactivity of the entire heterocyclic system.

Chemical Reactivity and Reaction Pathways

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the sulfone group within the thiomorpholine ring and the carboxylic acid side chain.

Oxidation Reactions of the Thiomorpholine Ring

The synthesis of this compound inherently involves the oxidation of a thiomorpholine precursor. The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone (dioxide). This transformation is a key step in the preparation of the title compound and its derivatives. nbinno.com

Common oxidizing agents for this purpose include hydrogen peroxide and potassium permanganate. nbinno.com The oxidation state of the sulfur atom significantly impacts the chemical and physical properties of the molecule, including its polarity and reactivity. The oxidation of 4-substituted thianes, a related class of sulfur-containing heterocycles, has been shown to be sensitive to steric and electronic effects of the substituents on the ring. researchgate.net The stereochemistry of the resulting sulfoxide can be influenced by the nature of the oxidizing agent and the substituents present on the ring. researchgate.net

Reduction Reactions of the Dioxido Functional Group

The reduction of the sulfone group in this compound and its derivatives back to a sulfide (B99878) is a challenging transformation due to the high stability of the sulfone. However, powerful reducing agents have been shown to be effective in the reduction of sulfones in other molecular contexts.

One of the most effective reagents for this purpose is samarium(II) iodide (SmI₂), also known as Kagan's reagent. jchemrev.comresearchgate.net SmI₂ is a potent single-electron reducing agent that can chemoselectively reduce sulfones and sulfoxides to the corresponding sulfides, even in the presence of other functional groups like esters, ketones, and amides. researchgate.net The reduction of sulfones by SmI₂ is initiated by a single-electron transfer to generate a radical intermediate. synhet.com

Another strong reducing agent, lithium aluminum hydride (LiAlH₄), is widely used for the reduction of various functional groups but its application to the direct reduction of sulfones to sulfides is less common and can lead to the reduction of other functional groups present in the molecule. masterorganicchemistry.comamanote.com

The table below summarizes the potential reagents for the reduction of the dioxido functional group.

| Reagent | Description | Selectivity |

| **Samarium(II) Iodide (SmI₂) ** | A powerful single-electron reducing agent. | High chemoselectivity for sulfones and sulfoxides in the presence of other carbonyl groups. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective reducing agent. | Can reduce a wide range of functional groups, potentially leading to over-reduction. amanote.com |

Nucleophilic Substitution Reactions at the Acetate Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives such as esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgmdpi.com This reaction is typically slow and reversible. To drive the reaction towards the ester product, the alcohol is often used in large excess. libretexts.org

Amide Formation: The synthesis of amides from the carboxylic acid requires activation of the carboxyl group. This is commonly achieved using coupling reagents. A widely used method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.org These reagents convert the carboxylic acid into a more reactive intermediate that readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov This method is advantageous as it proceeds under mild conditions and allows for the synthesis of a diverse library of amide derivatives.

The following table outlines common methods for nucleophilic substitution at the acetate moiety.

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Formation | Amine (R'R''NH), Coupling Reagents (e.g., EDC, HOBt) | Amide |

Structure Activity Relationship Sar Studies of 1,1 Dioxidothiomorpholin 4 Yl Acetic Acid Analogues

Impact of the Thiomorpholine-1,1-dioxide Moiety on Biological Activity

Contribution of the Sulfone Group to Hydrogen Bonding and Binding Affinity

The sulfone group (SO₂) is a critical determinant of the biological activity of the thiomorpholine-1,1-dioxide moiety. The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors, which can facilitate strong interactions with biological targets such as enzymes and receptors. capes.gov.br This hydrogen bonding capability can significantly enhance the binding affinity of a molecule for its target protein.

Influence on Oxidative Stability and Electronic Properties

The oxidation of the sulfur atom in the thiomorpholine (B91149) ring to a sulfone has a profound impact on the molecule's stability and electronic properties. The sulfone group is generally stable under normal physiological conditions and is resistant to further oxidation. nbinno.com This inherent stability is a desirable feature in drug design, as it can prevent metabolic inactivation of the compound.

Systematic Modification of Substituents and their Biological Consequences

While specific SAR studies on a broad series of (1,1-Dioxidothiomorpholin-4-yl)acetic acid analogues are not extensively documented in publicly available literature, general principles from related series can be informative. For instance, in a series of thiomorpholine S,S-dioxide phenyl oxazolidinones, modifications at the C-5 position of the thiomorpholine ring demonstrated a preference for small, lipophilic groups for potent antibacterial activity. jchemrev.comresearchgate.net

The following table illustrates hypothetical SAR trends based on common observations in medicinal chemistry for heterocyclic acetic acid derivatives.

| R Group Position | Type of Substituent | Expected Impact on Activity | Rationale |

| Acetic Acid Chain | Lengthening or branching | Variable | May alter binding orientation and interaction with target. |

| Thiomorpholine Ring | Small, lipophilic groups | Potentially increased | Can enhance van der Waals interactions in hydrophobic pockets. |

| Thiomorpholine Ring | Bulky groups | Potentially decreased | May cause steric hindrance and prevent optimal binding. |

| Thiomorpholine Ring | Polar groups | Variable | Could form additional hydrogen bonds or lead to unfavorable interactions depending on the target's active site. |

Comparative SAR Analysis with Related Heterocyclic Acetic Acid Derivatives

To better understand the role of the thiomorpholine-1,1-dioxide moiety, it is useful to compare its SAR with that of related heterocyclic acetic acid derivatives.

Comparison with Morpholine-based Analogs

The morpholine (B109124) ring is a close structural analogue of thiomorpholine-1,1-dioxide, with the sulfone group being replaced by an oxygen atom. This seemingly small change can have significant consequences for biological activity. e3s-conferences.orgnih.gov In some instances, morpholine-containing compounds exhibit greater potency than their thiomorpholine counterparts. For example, in a study of antimycobacterial agents, the morpholine analog of a 2-(thiophen-2-yl)dihydroquinoline derivative showed better potency than the thiomorpholine analog. jchemrev.com

Conversely, there are cases where the thiomorpholine-1,1-dioxide scaffold is preferred. The sulfone's ability to act as a strong hydrogen bond acceptor can provide crucial interactions that are not possible with the ether oxygen of morpholine. The following table provides a comparative overview of the properties of these two scaffolds.

| Feature | Morpholine | Thiomorpholine-1,1-dioxide |

| Hydrogen Bonding | Ether oxygen is a hydrogen bond acceptor. | Sulfone oxygens are strong hydrogen bond acceptors. |

| Solubility | Generally imparts good aqueous solubility. | The sulfone group can enhance solubility. |

| Metabolic Stability | Can be susceptible to metabolism. | Generally more metabolically stable due to the oxidized sulfur. |

| Conformation | Adopts a chair conformation. | Adopts a chair conformation, but with different bond lengths and angles due to the sulfone group. |

Evaluation of other Sulfur-containing Heterocycles with Acetate (B1210297) Chains

A variety of sulfur-containing heterocycles are utilized in medicinal chemistry, each with a unique profile. rsc.orgnih.govnih.gov For instance, thiazolidin-4-one derivatives with an acetic acid side chain have been investigated as cytotoxic agents. nih.gov The SAR of these compounds highlights the importance of the substituents on the thiazolidinone ring for their biological activity.

Another relevant class is thiazole (B1198619) derivatives. In studies of thiazole-based compounds, the nature and position of substituents on the thiazole ring and the acetic acid chain have been shown to be critical for their inhibitory activity against enzymes like carbonic anhydrase. nih.gov

The table below presents SAR data for a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid analogues, illustrating the impact of substituents on cytotoxic activity against human leukemia cell lines. nih.gov

| Compound | Substituent on Acetic Acid | IC₅₀ (K562) (µM) | IC₅₀ (Reh) (µM) |

| 147 | H | 40 ± 2 | 44 ± 2 |

| 148 | CH₃ | 45 ± 2 | 45 ± 3 |

This data underscores that even minor modifications to the acetic acid side chain can influence biological activity, a principle that would likely apply to this compound analogues as well.

Bioisosteric Relationships, e.g., with Amino Acids

Extensive searches of scientific literature and chemical databases did not yield specific research articles or detailed data tables that directly investigate the bioisosteric relationships of this compound analogues with amino acids. The concept of utilizing heterocyclic scaffolds as mimics of amino acids is a recognized strategy in drug design. nih.govresearchgate.net These mimics often aim to replicate the key pharmacophoric features of amino acids, such as the carboxylic acid and amino groups, while introducing conformational constraints or altered physicochemical properties.

While direct evidence is lacking for the specific compound , a theoretical analysis of its structure suggests a potential for it to act as a constrained amino acid surrogate. The thiomorpholine 1,1-dioxide core can be considered a rigid scaffold that positions the acetic acid side chain in a defined spatial orientation. This conformational restriction can be advantageous in locking the molecule into a bioactive conformation for a specific biological target.

The sulfone moiety (1,1-dioxide) is a strong hydrogen bond acceptor and is known to be a bioisostere for other functional groups, such as sulfoxides and even carbonyl groups in some contexts. nih.gov Its presence significantly influences the electronic distribution and polarity of the heterocyclic ring. The nitrogen atom at the 4-position of the thiomorpholine ring provides a point for substitution, and the acetic acid group attached to it introduces a carboxylic acid function, a key feature of all amino acids.

In the absence of direct experimental data, any discussion on the bioisosteric relationship with specific amino acids would be speculative. However, one could envision that by modifying the substitution pattern on the thiomorpholine ring or altering the nature of the acidic side chain, analogues of this compound could be designed to mimic the side chains of various amino acids, from simple ones like glycine (B1666218) or alanine (B10760859) to more complex ones.

It is important to underscore that without dedicated synthesis and biological evaluation of such analogues, these considerations remain theoretical. The successful design of amino acid bioisosteres is highly dependent on the specific biological target and its binding pocket. nih.gov Future research in this area would be necessary to establish any concrete structure-activity relationships and validate the potential of the this compound scaffold as a viable amino acid mimetic.

Biological Activities and Mechanistic Investigations of 1,1 Dioxidothiomorpholin 4 Yl Acetic Acid and Its Derivatives

Investigated Biological Activities

The core structure of thiomorpholine-1,1-dioxide, featuring a six-membered ring containing sulfur, nitrogen, and oxygen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. The incorporation of an acetic acid moiety at the 4-position of this ring system can influence its physicochemical properties and biological interactions. The following sections delve into the specific biological activities that have been investigated for derivatives of this parent compound.

Antimicrobial Properties and Efficacy against Bacterial Strains

While specific studies focusing exclusively on the antimicrobial properties of (1,1-Dioxidothiomorpholin-4-yl)acetic acid are not extensively detailed in publicly available literature, the broader class of thiomorpholine (B91149) derivatives has been a subject of antimicrobial research. For instance, a one-pot synthesis of novel 1,2,3-triazole derivatives incorporating a thiomorpholine 1,1-dioxide moiety has been developed, and these compounds were screened for their in vitro antibacterial activity. tandfonline.com Among the synthesized compounds, N-(4-((4-((1,1-dioxidothiomorpholino) methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl) acetamide (B32628) was identified as exhibiting potent activity when compared to standard drugs. tandfonline.com

Furthermore, research on 4-thiomorpholin-4-ylbenzohydrazide derivatives, which share the thiomorpholine core but lack the dioxide group and have a different substituent, has also been conducted to evaluate their antimicrobial potential. fortunejournals.com These studies suggest that the thiomorpholine scaffold is a promising area for the discovery of new antimicrobial agents. fortunejournals.comshd-pub.org.rs

Anticancer Potential and Cell Proliferation Inhibition

The broader class of morpholine (B109124) and thiomorpholine derivatives has been recognized for its potential in developing anticancer agents. jchemrev.comresearchgate.net For example, the FDA-approved kinase inhibitor Alectinib, used for the treatment of non-small cell lung cancer, contains a morpholine moiety. google.com This highlights the potential of such heterocyclic structures in the design of effective cancer therapies.

Enzyme Inhibition Studies (e.g., Aldose Reductase, Kinase Inhibitors)

The thiomorpholine and morpholine scaffolds are integral to the structure of various enzyme inhibitors. jchemrev.comresearchgate.net For instance, certain morpholine derivatives have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The replacement of a thiomorpholine with a morpholine in the development of the anticoagulant Rivaroxaban, a Factor Xa inhibitor, was found to enhance its inhibitory activity and improve its pharmacokinetic profile. sci-hub.se

While specific studies on the inhibition of aldose reductase or other kinases by this compound are not detailed in the available literature, the structural similarities to known kinase inhibitors suggest this could be a potential area of activity. For example, 3-methylmorpholine (B1346471) is a substituent commonly used in the design of kinase inhibitors. researchgate.net

Antiviral Activities (e.g., HIV Capsid Modulation)

The development of novel antiviral agents is a critical area of research. While there is no specific information in the reviewed literature detailing the activity of this compound as an HIV capsid modulator, related heterocyclic structures have been investigated for this purpose. For instance, novel HIV-1 protease inhibitors have been designed incorporating morpholine derivatives as P2 ligands to enhance their activity against drug-resistant variants. nih.govnih.gov These studies underscore the potential of morpholine-containing scaffolds in the design of potent antiviral drugs.

Activity against Parasitic Organisms (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern, necessitating the discovery of new and effective treatments. Research into the anti-parasitic potential of various chemical entities is ongoing. While direct studies on this compound are not extensively documented in publicly available literature, the broader class of heterocyclic compounds is under investigation.

For instance, studies on other heterocyclic compounds have demonstrated activity against different life cycle stages of T. cruzi. Some compounds show efficacy against the epimastigote form, which is the replicative stage in the insect vector, while others are active against the clinically relevant trypomastigote and amastigote forms in mammals. The evaluation of anti-trypanosomal activity often involves determining the half-maximal inhibitory concentration (IC50) against the parasite and assessing cytotoxicity against mammalian cells to establish a selectivity index.

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, specific mechanistic data remains to be elucidated in the public domain. The following sections outline the general approaches used in such investigations.

Interaction with Molecular Targets and Pathways

The initial step in elucidating a compound's mechanism of action is often the identification of its molecular target(s). For anti-parasitic agents, this could involve enzymes crucial for the parasite's survival, such as proteases or enzymes involved in unique metabolic pathways not present in the host. For receptor modulators, the target is the receptor itself. Computational methods like molecular docking are often employed to predict the binding of a compound to a potential target protein.

Enzyme Active Site Binding and Conformational Changes

Once a potential enzyme target is identified, further studies are conducted to understand how the compound interacts with the enzyme's active site. This involves determining the binding affinity and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Techniques such as X-ray crystallography can provide a detailed picture of the compound bound to the active site, revealing the specific amino acid residues involved in the interaction and any conformational changes the enzyme undergoes upon binding.

Cellular Process Disruption

The interaction of a compound with its molecular target ultimately leads to the disruption of cellular processes. In the context of an anti-parasitic drug, this could involve the inhibition of parasite replication, interference with its metabolism, or induction of apoptosis (programmed cell death). For instance, a compound targeting a key enzyme in the energy metabolism of T. cruzi would lead to a depletion of ATP and ultimately parasite death.

Target Identification and Validation through Assays

The definitive identification and validation of a drug's target require experimental evidence. This is often achieved through a variety of assays. For example, enzymatic assays can be used to measure the inhibitory activity of a compound against a purified enzyme. Cellular assays, using genetically modified cells or parasites, can help to confirm that the observed biological effect is due to the interaction with the putative target. Target validation is a critical step to ensure that the modulation of the identified target will have the desired therapeutic effect.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental techniques in drug discovery and medicinal chemistry. They are used to predict how a small molecule, or ligand, might interact with a macromolecular target, typically a protein. This approach can save significant time and resources by prioritizing compounds for synthesis and experimental testing.

Ligand-protein interaction analysis through molecular docking aims to predict the preferred orientation of a ligand when bound to a target protein. For (1,1-Dioxidothiomorpholin-4-yl)acetic acid, this process would involve computationally placing the molecule into the active site of a selected protein. The analysis identifies crucial non-covalent interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: The carboxylic acid group and the sulfone oxygens of the compound are potent hydrogen bond donors and acceptors, respectively. These groups can form strong hydrogen bonds with amino acid residues like arginine, lysine, serine, and histidine in a protein's binding pocket.

Electrostatic Interactions: The negatively charged carboxylate (at physiological pH) and the polar sulfone group can engage in favorable electrostatic interactions with positively charged or polar residues.

Hydrophobic Interactions: The ethylene (B1197577) bridges of the thiomorpholine (B91149) ring can form hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Studies on structurally related heterocyclic compounds, such as indol-1-yl acetic acids, have successfully used docking to reveal that the distance between the acidic group and other parts of the molecule is critical for potent activity. nih.gov Similarly, docking studies on inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) show how specific nitrogen atoms in a ligand can coordinate with a heme iron in the enzyme's active site, a level of detail that is crucial for understanding the mechanism of action. nih.gov

Beyond identifying the binding pose, docking simulations employ scoring functions to estimate the binding affinity between the ligand and the protein. nih.gov This score, often expressed in units of energy (e.g., kcal/mol), provides a prediction of how tightly the molecule will bind to its target. A lower (more negative) score generally indicates a more favorable binding affinity.

The results of a docking simulation are typically presented in a table that ranks different possible binding poses based on their scores. This allows researchers to identify the most probable binding mode. For example, self-docking studies on known enzyme inhibitors are often used to validate a docking protocol, ensuring it can accurately reproduce the experimentally determined binding pose. nih.gov Advanced techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be applied after docking to refine the binding free energy predictions and improve their accuracy. researchgate.net

Table 1: Illustrative Data from a Hypothetical Docking Simulation This table illustrates the type of output generated from a molecular docking study. The values are not based on actual experimental data for this compound.

| Pose Rank | Docking Score (kcal/mol) | Predicted Interactions |

| 1 | -8.5 | Hydrogen bond from carboxylic acid to Arg123; Hydrophobic contact with Leu89 |

| 2 | -8.1 | Hydrogen bond from sulfone oxygen to Ser150; Salt bridge with Lys55 |

| 3 | -7.9 | Hydrogen bond from carboxylic acid to His127 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more detailed and fundamental understanding of a molecule's properties based on its electronic structure.

Electronic structure analysis provides insights into the reactivity and stability of this compound.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap suggests the opposite. mdpi.comresearchgate.net For this compound, the HOMO is expected to be located around the nitrogen and the carboxylate group, while the LUMO may be influenced by the electron-withdrawing sulfone group.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface. researchgate.netmdpi.com Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would show strong negative potential around the sulfone and carboxyl oxygens, highlighting them as sites for hydrogen bonding and interaction with positive charges.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound This table shows examples of quantum chemical properties that would be calculated using DFT. The values are for illustrative purposes only.

| Property | Calculated Value | Interpretation |

| EHOMO | -7.2 eV | Related to ionization potential and electron-donating ability. |

| ELUMO | -1.5 eV | Related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 4.5 D | Indicates a highly polar molecule. |

Conformational Analysis: this compound has significant conformational flexibility. The six-membered thiomorpholine dioxide ring typically adopts a stable chair conformation. The acetic acid substituent on the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. Furthermore, rotation around the single bonds of the acetic acid side chain gives rise to additional conformers. nih.gov The orientation of the carboxylic acid group (syn vs. anti) can also influence interactions and stability, though the syn form is often favored. nih.gov

Tautomerism: Tautomers are constitutional isomers that readily interconvert. libretexts.org The most relevant form of tautomerism for this molecule is keto-enol tautomerism, involving the carboxylic acid group. masterorganicchemistry.com The carboxylic acid itself is the "keto" form. Its enol tautomer, 2-hydroxy-2-(1,1-dioxidothiomorpholin-4-yl)ethen-1-ol, would be a high-energy, transient species. nih.gov For simple carboxylic acids, the equilibrium lies overwhelmingly toward the keto (acid) form, and the enol tautomer is present in negligible amounts under normal conditions. libretexts.org

Quantum chemical calculations can predict the acidity of a molecule by computing its pKa value. The pKa of the carboxylic acid group in this compound is a critical parameter, as it determines the molecule's charge state at a given pH. The presence of the strongly electron-withdrawing sulfone (SO₂) group is expected to significantly increase the acidity (i.e., lower the pKa) of the carboxylic acid compared to its non-oxidized thiomorpholine or simple morpholine (B109124) counterparts. This is due to the inductive effect of the sulfone group, which stabilizes the resulting carboxylate anion. An accurate pKa prediction is essential for building reliable models for pharmacokinetic properties like absorption and distribution.

In Silico ADME Prediction and Pharmacokinetic Modeling

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the evaluation of any potential therapeutic agent. For novel compounds like this compound, in silico ADME profiling serves as a foundational assessment of its drug-like characteristics. While specific experimental data on this compound is not extensively available in public literature, its structural motifs, particularly the cyclic sulfonamide (sultam) and the acetic acid side chain, allow for the generation of a predictive ADME profile based on established computational models and data from structurally related compounds.

In silico tools and algorithms utilize the chemical structure of a compound to calculate various physicochemical and pharmacokinetic parameters. These predictions are based on large datasets of known drugs and their experimental ADME properties. For this compound, a hypothetical in silico ADME assessment would likely yield the following types of data:

Physicochemical Properties:

These fundamental properties are strong determinants of a compound's behavior in a biological system.

| Property | Predicted Value | Significance |

| Molecular Weight | ~193.2 g/mol | Low molecular weight is generally favorable for absorption and distribution. |

| LogP (octanol/water partition coefficient) | Low | Indicates hydrophilicity, which can influence solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | High | Suggests good solubility but potentially limited ability to cross the blood-brain barrier. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Contributes to interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 4 (from the sulfonyl and carboxyl oxygens) | Influences solubility and binding affinity. |

Pharmacokinetic Properties (ADME):

These predictions provide an early indication of how the compound might behave within the body.

| ADME Parameter | Prediction | Implication |

| Aqueous Solubility | High | The presence of the carboxylic acid and sulfonyl groups is expected to confer good water solubility, which is beneficial for formulation and absorption. |

| Intestinal Absorption | Moderate to High | While the polarity might suggest lower passive diffusion, the low molecular weight could facilitate absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low | The high TPSA and polar nature of the molecule would likely limit its ability to cross the BBB, suggesting a primary distribution to peripheral tissues. |

| CYP450 Inhibition | Low probability | Compounds with such structures are not typically strong inhibitors of major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions. |

| Plasma Protein Binding | Low to Moderate | The degree of binding would influence the free fraction of the compound available to exert its pharmacological effect. |

Drug-Likeness and Lead-Likeness:

Computational models often evaluate a compound against established criteria for "drug-likeness," such as Lipinski's Rule of Five.

| Rule | This compound | Status |

| Molecular Weight < 500 Da | ~193.2 | Compliant |

| LogP < 5 | Predicted to be low | Compliant |

| Hydrogen Bond Donors ≤ 5 | 1 | Compliant |

| Hydrogen Bond Acceptors ≤ 10 | 4 | Compliant |

Based on these parameters, this compound would likely be classified as a "drug-like" molecule with a favorable preliminary pharmacokinetic profile. The cyclic sulfonamide core is a recognized scaffold in medicinal chemistry, and its combination with an acetic acid moiety presents an interesting candidate for further investigation. It is important to note that these in silico predictions are theoretical and require experimental validation to confirm the actual ADME properties of the compound.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural analysis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise chemical structure.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, various MS techniques are employed.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. It allows for the determination of the molecular weight by observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

| Mass Spectrometry Data | |

| Technique | Expected Ion |

| ESI-MS | [M+H]⁺ |

| ESI-MS | [M-H]⁻ |

| HRMS | C₆H₁₁NO₄S |

Note: The m/z values are calculated based on the monoisotopic mass of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. The presence of the sulfone group is confirmed by strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.

| Infrared (IR) Spectroscopy Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1750 (strong) |

| S=O (Sulfone) | 1300-1350 and 1120-1160 (strong) |

| C-N | 1020-1250 |

Chromatographic Purification and Analytical Techniques

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the analytical determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds. For this compound, reversed-phase HPLC is a commonly used method. synhet.com In this mode, a non-polar stationary phase is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol, sometimes with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions and is used for its identification. The area under the peak is proportional to the concentration of the compound, allowing for its quantification and the assessment of its purity.

Metabolism and Biotransformation Studies

Metabolic Stability and Pathways

The metabolic stability of a compound refers to its susceptibility to breakdown by metabolic enzymes. The pathways of biotransformation are typically divided into Phase I and Phase II reactions, which work to increase the polarity of a compound to facilitate its excretion. unitedjchem.org

The sulfone group (R-S(=O)₂-R') is a key structural feature of (1,1-Dioxidothiomorpholin-4-yl)acetic acid. In organic chemistry, sulfones are recognized as relatively inert functional groups. wikipedia.org They are generally resistant to further oxidation, which contributes to the metabolic stability of molecules containing this moiety. wikipedia.orgresearchgate.net Studies on various sulfone-containing compounds have demonstrated their stability. For instance, the conversion of a sulfoxide (B87167) to a sulfone is a common metabolic oxidation, but the resulting sulfone is often a terminal metabolite. nih.gov The high stability of the sulfone group is a desirable feature in drug design, as it can prevent the formation of reactive metabolites. researchgate.net Research on LATS1 and LATS2 kinase inhibitors showed that a cyclic sulfone analog exhibited good metabolic stability. acs.org

Phase I reactions introduce or expose functional groups, typically making the molecule more polar. drughunter.com These reactions include oxidation, reduction, and hydrolysis. drughunter.com

For compounds containing a thiomorpholine (B91149) ring, the initial metabolic steps can involve the cleavage of the C-N bond, leading to the formation of an amino acid intermediate. nih.gov However, in the case of this compound, the sulfur atom is already fully oxidized to a sulfone. This oxidation state makes the sulfur atom itself resistant to further Phase I oxidation. wikipedia.org

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. drughunter.comnih.gov Common conjugation reactions include glucuronidation, sulfation, acetylation, and amino acid conjugation. drughunter.com

The carboxylic acid moiety of this compound is a prime site for Phase II conjugation reactions. Carboxylic acids are known to form glucuronide conjugates. For example, studies on other drugs containing carboxylic acid groups have shown that glucuronidation is a major metabolic pathway. drughunter.com It is also possible for the compound to undergo conjugation with amino acids. drughunter.com

For sulfone-containing drugs like dapsone, mono-N-glucuronidation has been observed as a metabolic pathway. ilsl.br This suggests that while the sulfone group itself is stable, other functional groups on the molecule are available for conjugation.

| Reaction Type | Potential Site on this compound | Example from Related Compounds |

| Glucuronidation | Carboxylic acid group | Ezetimibe undergoes extensive glucuronidation. drughunter.com |

| Amino Acid Conjugation | Carboxylic acid group | A known pathway for compounds with carboxylic acids. drughunter.com |

| Sulfation | Not a primary expected pathway for this structure | Sulfotransferases (SULTs) are key enzymes in Phase II metabolism. drughunter.com |

| Acetylation | Not a primary expected pathway for this structure | N-acetyltransferases (NATs) mediate this reaction. drughunter.com |

Factors Influencing Biotransformation

The rate and pathway of biotransformation can be influenced by a variety of factors, leading to inter-individual differences in drug metabolism. slideshare.net These factors can be broadly categorized as chemical, biological, and physiological. slideshare.net

Chemical Factors : Enzyme induction or inhibition by co-administered drugs can significantly alter the metabolism of a compound. slideshare.net For instance, inhibitors of cytochrome P450 enzymes can slow down Phase I metabolism, while inducers can accelerate it.

Biological Factors : Age, gender, and genetic makeup play a crucial role. slideshare.net Genetic polymorphisms in metabolic enzymes, such as CYPs and UGTs, can lead to significant variations in metabolic capacity between individuals. nih.gov

Physiological and Environmental Factors : Disease states, particularly those affecting the liver, can impair metabolic function. slideshare.net Diet and exposure to environmental chemicals can also influence the expression and activity of metabolic enzymes. slideshare.net

For sulfone-containing compounds, the specific enzymes involved in any minor metabolic steps would determine which of these factors are most relevant.

In Vitro and In Vivo Metabolic Profiles (e.g., Microsomal Intrinsic Clearance)

The metabolic profile of a compound can be studied using both in vitro and in vivo systems. In vitro methods, such as incubations with liver microsomes or hepatocytes, are commonly used to determine metabolic stability and identify metabolites. nih.gov

Microsomal intrinsic clearance (CLint) is a measure of the intrinsic metabolic capacity of the liver for a specific compound and is often determined using liver microsomes. nih.gov It is an important parameter for predicting in vivo hepatic clearance. nih.gov The apparent intrinsic clearance can be influenced by the concentration of microsomal protein due to non-specific binding. nih.gov

A study on LATS1 and LATS2 kinase inhibitors evaluated the metabolic stability of various analogs. A cyclic sulfone analog (compound 27) and a glycine-modified analog (compound 28) demonstrated good metabolic stability in mouse liver microsomes (MLM). acs.org

| Compound | In Vitro System | Metabolic Stability (T₁/₂) |

| Cyclic Sulfone Analog (27) | Mouse Liver Microsomes (MLM) | 45.9 min acs.org |

| Glycine-Modified Analog (28) | Mouse Liver Microsomes (MLM) | 84.1 min acs.org |

In vivo studies provide a complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME). For a sulfoxide-containing antimalarial drug, pharmacokinetic profiling in mice showed that it was converted to the corresponding and equally active sulfone. nih.gov The sulfone metabolite had a higher exposure and a longer half-life, suggesting it was the primary driver of efficacy. nih.gov This highlights the importance of the sulfone group in providing a stable and active metabolite.

The in vitro metabolism of sulfoxide and sulfone metabolites of several drugs has been investigated using a panel of recombinant human CYP isoforms. nih.gov These studies help to identify the specific enzymes responsible for metabolism and to assess the potential for drug-drug interactions. nih.gov For this compound, similar in vitro studies would be necessary to fully characterize its metabolic profile and to identify the specific enzymes involved in its biotransformation.

Current Research Trends and Future Directions

Academic Applications in Drug Discovery and Development

The academic pursuit of novel therapeutics has increasingly utilized the (1,1-Dioxidothiomorpholin-4-yl)acetic acid scaffold and its derivatives. Researchers are leveraging its structural and chemical attributes to design and synthesize new molecules with tailored pharmacological activities.

Identification of Novel Therapeutic Candidates

The this compound framework serves as a crucial starting point for the discovery of new drug candidates. Its inherent properties make it an attractive component for creating libraries of compounds to be screened against various biological targets. The thiomorpholine (B91149) 1,1-dioxide core is recognized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders and various forms of cancer. nbinno.com

Derivatives of similar acetic acid-based compounds are being actively investigated for their potential as inhibitors of enzymes implicated in disease. For instance, research into compounds like 2-(thiophen-2-yl)acetic acid has led to the identification of inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a significant target in both inflammation and cancer therapy. nih.gov This highlights the potential for acetic acid moieties, when combined with heterocyclic rings, to yield potent and selective inhibitors.

The general strategy often involves the synthesis of a diverse set of derivatives where different functional groups are appended to the core structure. These new compounds are then subjected to high-throughput screening to identify "hits"—molecules that exhibit a desired biological activity. For example, derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid have been synthesized and tested for their antibacterial properties, with some showing significant efficacy against Gram-positive bacteria. nih.gov This approach of creating and testing libraries of related compounds is a cornerstone of modern drug discovery.

Optimization of Pharmacological Profiles

Once a lead compound is identified, the this compound scaffold provides a template for optimizing its pharmacological profile. This process, known as lead optimization, involves fine-tuning the structure of the molecule to enhance its efficacy, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The structural versatility of the thiomorpholine 1,1-dioxide ring allows for systematic modifications. For example, structure-activity relationship (SAR) studies can be conducted by synthesizing a series of analogs with variations at different positions of the ring or the acetic acid side chain. These studies help in understanding which parts of the molecule are crucial for its biological activity and which can be modified to improve its drug-like properties.

The principles of SAR-based optimization have been successfully applied to other acetic acid-containing compounds. In the development of potent antiviral agents, for instance, SAR studies on 4-quinoline carboxylic acid analogs led to the discovery of a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for viral replication. nih.gov This demonstrates the power of iterative design and synthesis in optimizing the biological activity of a lead compound.

Challenges in Thiomorpholine-1,1-dioxide Scaffold Research

Despite its promise, research involving the thiomorpholine-1,1-dioxide scaffold is not without its challenges. A significant hurdle can be the synthetic accessibility of certain derivatives. While the parent scaffold is commercially available, the introduction of diverse functional groups can sometimes require multi-step and complex synthetic routes.

Emerging Research Areas and Potential Novel Applications

The unique properties of the thiomorpholine-1,1-dioxide scaffold continue to open up new avenues of research. One emerging area is the development of "hybrid drugs," where the thiomorpholine-1,1-dioxide moiety is combined with other known pharmacophores to create a single molecule with multiple biological activities. This approach could lead to more effective treatments for complex diseases.

Moreover, the application of novel synthetic methodologies, such as click chemistry, is facilitating the creation of diverse libraries of thiomorpholine-1,1-dioxide derivatives. These libraries are invaluable resources for screening against a wide array of biological targets, potentially uncovering entirely new therapeutic applications for this versatile scaffold.

The ongoing research into the synthesis and biological activity of compounds based on the this compound framework is a testament to its importance in medicinal chemistry. As our understanding of disease mechanisms deepens and synthetic techniques become more sophisticated, we can expect to see the emergence of new and innovative drugs built upon this promising chemical scaffold.

常见问题

Q. What are the standard methods for synthesizing (1,1-Dioxidothiomorpholin-4-yl)acetic acid?

Synthesis typically involves acetylation or sulfonylation of thiomorpholine derivatives. For example, analogous procedures to include reacting intermediates with acetyl chloride in the presence of Na₂CO₃ in dichloromethane, followed by purification via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization . Key steps:

- Reagent selection : Acetyl chloride for acetylation, Na₂CO₃ as a base.

- Purification : TLC-guided column chromatography and recrystallization (e.g., ethyl acetate).

- Yield optimization : Multiple trials with controlled reagent ratios (e.g., 1:3 molar ratio of substrate to acetyl chloride) .

Q. How is the purity of this compound assessed experimentally?

- Titration : Acid-base titration using NaOH (1.00 M) with phenolphthalein as an indicator (color change at pH 8.2–10.0). Calculate molarity via stoichiometry (e.g., 0.960M observed vs. 0.845M theoretical in analogous acetic acid titrations) .

- Chromatography : Compare Rf values using paper chromatography (e.g., acetic acid as solvent; Rf = pigment distance/solvent front distance) .

- Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., δ 1.21 ppm for isopropyl groups) and ¹³C NMR (e.g., carbonyl peaks at ~168 ppm) .

Q. What solvents are compatible with this compound for experimental use?

Based on acetic acid analogs ( ), the compound is likely soluble in polar solvents:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | High | Weak acid behavior (pKa ~2.4) |

| Methanol | Moderate | Suitable for recrystallization |

| Dichloromethane | Low | Used in reaction mixtures |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Catalyst screening : Test bases (e.g., Na₂CO₃ vs. K₂CO₃) and acylating agents (acetyl chloride vs. acetic anhydride) .

- Temperature control : Monitor exothermic reactions (e.g., maintain 25°C for acetylation to prevent side products).

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb excess HCl .

Q. How to resolve discrepancies in reported solubility or reactivity data?

- Controlled solubility tests : Conduct parallel experiments in water, DMSO, and ethanol under standardized conditions (25°C, 1 atm) .

- Cross-validation : Compare HPLC ( ) and NMR () data to identify impurities or hydration states .

- Error analysis : Quantify titration errors (e.g., 13.6% error in NaOH volume due to endpoint misjudgment) .

Q. What are common side products in synthesis, and how are they characterized?

- Hydantoin derivatives : Formed via urea condensation (analogous to ) .

- Oxidation byproducts : Sulfone or sulfoxide derivatives from thiomorpholine oxidation.

- Mitigation : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂SO₃) during synthesis .

Data Contradiction Analysis

Q. Conflicting reports on stability under acidic conditions: How to design a resolution protocol?

- Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M) and monitor decomposition via:

- HPLC : Track peak area reduction over time .

- TGA : Measure mass loss at 25–100°C .

- pH-dependent NMR : Compare ¹H NMR spectra at pH 2 vs. pH 7 to identify protonation-sensitive peaks .

Methodological Best Practices

- Titration precision : Calibrate burettes to ±0.01 mL and use triplicate trials to minimize human error .

- Chromatography : Pre-saturate TLC chambers with solvent vapors to improve separation .

- Spectral interpretation : Reference coupling constants (e.g., J = 8.4 Hz for aromatic protons) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。